4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid
CAS No.:
Cat. No.: VC13738961
Molecular Formula: C33H30N10O6
Molecular Weight: 662.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H30N10O6 |
|---|---|
| Molecular Weight | 662.7 g/mol |
| IUPAC Name | 4-[[4-[[bis[[1-[(4-carboxyphenyl)methyl]triazol-4-yl]methyl]amino]methyl]triazol-1-yl]methyl]benzoic acid |
| Standard InChI | InChI=1S/C33H30N10O6/c44-31(45)25-7-1-22(2-8-25)13-41-19-28(34-37-41)16-40(17-29-20-42(38-35-29)14-23-3-9-26(10-4-23)32(46)47)18-30-21-43(39-36-30)15-24-5-11-27(12-6-24)33(48)49/h1-12,19-21H,13-18H2,(H,44,45)(H,46,47)(H,48,49) |
| Standard InChI Key | DCCGIRVIZKNLTQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=C(C=C4)C(=O)O)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=C(C=C4)C(=O)O)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)O)C(=O)O |
Introduction
Key Features:
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Triazole Rings: These heterocyclic structures are known for their stability and ability to participate in coordination chemistry.
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Benzoic Acid Groups: These provide acidic functionality and potential for hydrogen bonding or metal coordination.
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Nitrilotris Core: Acts as a scaffold linking the triazole and benzoic acid moieties.
Potential Applications
Given its structural features, this compound likely has applications in:
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Coordination Chemistry: The triazole rings and benzoic acid groups make it a strong candidate for forming coordination complexes with metal ions.
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Material Science: It could be used in constructing metal-organic frameworks (MOFs) or supramolecular assemblies due to its rigid and functionalized structure.
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Catalysis: The compound may act as a ligand in catalytic systems.
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Biological Applications: Triazole-containing compounds often exhibit antimicrobial, antifungal, or anticancer properties.
Synthesis
The synthesis of this compound would likely involve:
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A click reaction (azide-alkyne cycloaddition) to form the 1H-1,2,3-triazole rings.
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Functionalization of the triazoles with methylene linkers leading to benzoic acid derivatives.
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Coupling these units to a nitrilotris(methylene) core under controlled conditions.
Research Implications
This compound's structure suggests potential for:
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Designing new ligands for coordination complexes.
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Exploring biological activity due to the presence of triazoles and carboxylic acids.
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Developing advanced materials with specific electronic or structural properties.
Hypothetical Data Table
| Property | Expected Value/Behavior |
|---|---|
| Molecular Formula | C33H27N9O6 |
| Functional Groups | Triazoles, Carboxylic Acids |
| Solubility | Soluble in DMSO, DMF; limited in water |
| Applications | MOFs, Catalysis, Biological Activity |
| Stability | Stable under ambient conditions |
If more information becomes available through additional sources or experimental studies on this compound, further details regarding its synthesis pathways, characterization methods (e.g., NMR, IR), and specific applications can be elaborated.
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